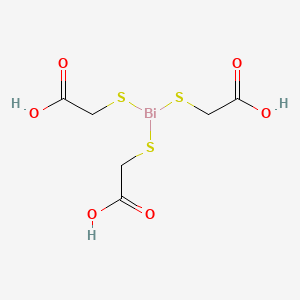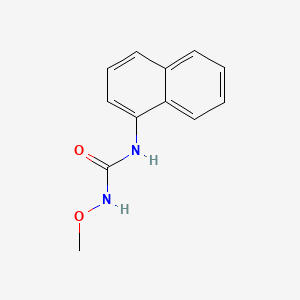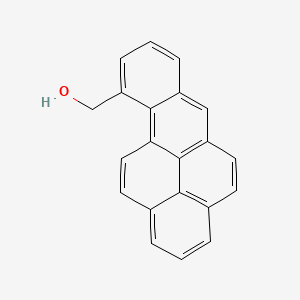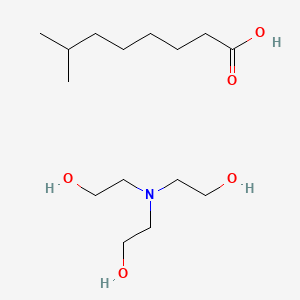
Triethanolamine isononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine isononanoate is an organic compound that belongs to the class of amino alcohols. It is a derivative of triethanolamine, where the hydroxyl groups are esterified with isononanoic acid. This compound is known for its surfactant properties and is used in various industrial and cosmetic applications.
準備方法
Synthetic Routes and Reaction Conditions
Triethanolamine isononanoate is typically synthesized through the esterification reaction between triethanolamine and isononanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. The product is then separated and purified using techniques such as distillation and filtration.
化学反応の分析
Types of Reactions
Triethanolamine isononanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Isononanoic acid and triethanolamine-derived aldehydes.
Reduction: Triethanolamine and isononanol.
Substitution: Various substituted esters and amides.
科学的研究の応用
Triethanolamine isononanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizer in enzyme reactions.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Applied in the production of cosmetics, detergents, and lubricants.
作用機序
The mechanism of action of triethanolamine isononanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The compound interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of stable emulsions and enhancing the solubility of hydrophobic compounds.
類似化合物との比較
Similar Compounds
Triethanolamine: A precursor to triethanolamine isononanoate, used in similar applications but lacks the ester functionality.
Diethanolamine: Another amino alcohol with two hydroxyl groups, used in similar applications but with different properties.
Monoethanolamine: A simpler amino alcohol with one hydroxyl group, used in various industrial applications.
Uniqueness
This compound is unique due to its ester functionality, which imparts different chemical and physical properties compared to its parent compound, triethanolamine. The ester groups enhance its surfactant properties, making it more effective in stabilizing emulsions and improving solubility of hydrophobic compounds.
特性
CAS番号 |
94108-51-7 |
|---|---|
分子式 |
C15H33NO5 |
分子量 |
307.43 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO3/c1-8(2)6-4-3-5-7-9(10)11;8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H,10,11);8-10H,1-6H2 |
InChIキー |
CRXGWSUBJAEKGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCC(=O)O.C(CO)N(CCO)CCO |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


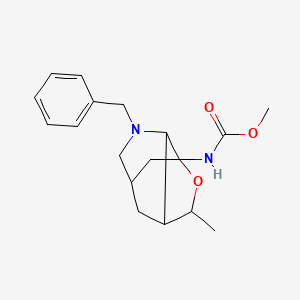
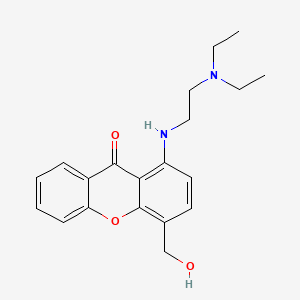
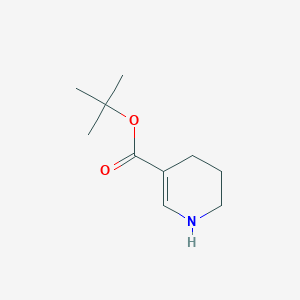
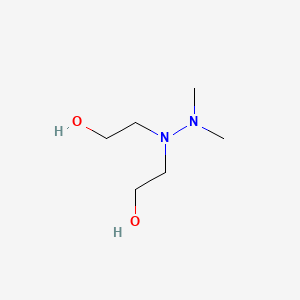
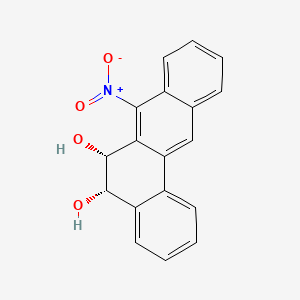
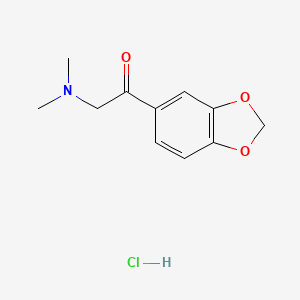
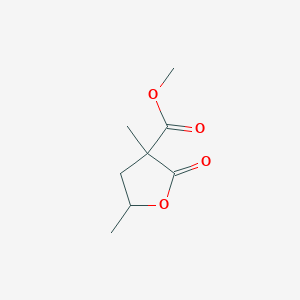
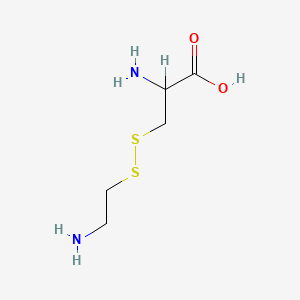
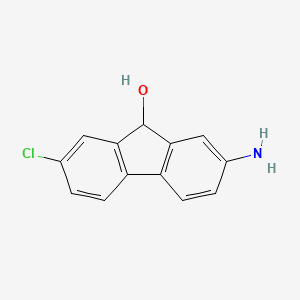
![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)
